(4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Descripción

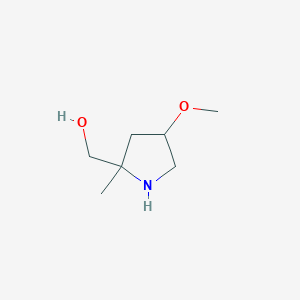

“(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is a pyrrolidine derivative characterized by a hydroxylmethyl (-CH2OH) group at the 2-position of the pyrrolidine ring, a methoxy (-OCH3) group at the 4-position, and a methyl (-CH3) substituent at the 2-position. Its stereochemical complexity and functional group arrangement make it a subject of interest in structure-activity relationship (SAR) studies .

Propiedades

IUPAC Name |

(4-methoxy-2-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAJHFVYSMCSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Hydrogenation Route from 2-Methylpyrroline

One of the most effective and scalable routes involves the catalytic hydrogenation of 2-methylpyrroline, a commercially available and inexpensive starting material. This method is detailed in patent WO2008137087A1 and involves:

- Step (a): Hydrogenation of 2-methylpyrroline in a mixed alcohol solvent (ethanol and methanol in a 2:1 to 3:1 volume ratio) using a platinum-based catalyst such as 5% platinum on carbon (Pt/C) or platinum(IV) oxide.

- Conditions: Ambient temperature, under hydrogen atmosphere.

- Step (b): Removal of the platinum catalyst by filtration.

- Step (c): Isolation of the product as the L-tartrate salt, which can be recrystallized to enhance optical purity (≥50% enantiomeric excess).

- Step (d): Conversion of the tartrate salt to the free amine base by treatment with a base.

This process avoids the use of corrosive reagents like hydrochloric acid or phosphoric acid and expensive additives like lithium iodide, which are drawbacks of earlier methods. The hydrogenation catalyst and solvents are commercially available, facilitating industrial scalability.

| Parameter | Details |

|---|---|

| Starting material | 2-Methylpyrroline |

| Catalyst | 5% Pt/C or Pt(IV) oxide |

| Solvent | Ethanol:methanol (2:1 to 3:1 v/v) |

| Temperature | Ambient |

| Optical purity of product | ≥ 50% ee after recrystallization |

| Advantages | Short, safe, inexpensive, scalable process |

This approach provides a direct and efficient route to (R)- or (S)-2-methylpyrrolidine derivatives, which can be further functionalized to obtain (4-Methoxy-2-methylpyrrolidin-2-yl)methanol by subsequent methylation and hydroxylation steps.

Following the formation of the pyrrolidine core, the introduction of the methoxy group at the 4-position and the hydroxymethyl group at the 2-position is typically achieved by:

- Methoxylation: Reaction of the pyrrolidine ring with methylating agents such as methyl iodide or sodium methoxide under controlled conditions to selectively introduce the methoxy substituent.

- Hydroxylation: Introduction of the hydroxymethyl group can be performed via reduction of an aldehyde or ketone precursor or by hydroboration-oxidation of an appropriate olefin intermediate.

These transformations require careful control of stereochemistry to maintain the desired chiral centers.

Alternative Synthetic Routes and Reaction Conditions

Other methods reported in the literature and patents include:

- Multi-step syntheses starting from protected proline derivatives (e.g., N-Boc-L-proline), involving cyclization, protection/deprotection steps, and functional group manipulations.

- Use of Buchwald-Hartwig amination or SNAr reactions for installing substituents on pyrrolidine or related bicyclic systems, as part of more complex synthetic sequences.

- Employing bases such as sodium hydride for cyclization reactions and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) for nucleophilic substitutions.

These methods, while effective, often involve more steps, harsher reagents, or less environmentally friendly solvents compared to the hydrogenation route.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Catalytic hydrogenation of 2-methylpyrroline | Short, safe, inexpensive, scalable, avoids corrosive reagents | Requires handling of hydrogen gas and platinum catalysts |

| Multi-step synthesis from N-Boc-L-proline | High stereochemical control, well-established methodology | Multiple intermediates, use of corrosive reagents, expensive additives |

| Buchwald amination and SNAr methods | Enables late-stage functionalization, versatile | Complex reaction conditions, longer sequences |

Research Findings and Notes

- The hydrogenation process yields optically enriched products suitable for pharmaceutical and fine chemical applications.

- The choice of catalyst and solvent system critically affects the yield and enantiomeric excess.

- Avoidance of dichloromethane and corrosive acids aligns with green chemistry principles.

- The process is amenable to scale-up due to commercially available reagents and mild conditions.

Summary Table of Key Preparation Parameters

| Step | Reagents/Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | 5% Pt/C or Pt(IV) oxide | Ethanol:methanol (2:1 to 3:1) | Ambient temperature, H2 atmosphere | High optical purity achievable |

| Methoxylation | Methyl iodide or sodium methoxide | THF, DMF or alcohols | Controlled temperature (0–25 °C) | Selective methylation at 4-position |

| Hydroxymethyl introduction | Hydroboration-oxidation or reduction | THF, ether solvents | Mild conditions | Maintains stereochemistry |

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, amines, and other nucleophiles under appropriate reaction conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol

- Structure: Features a 4-methoxybenzyl group at the 1-position and a diphenylmethanol moiety at the 2-position.

- Properties : The bulky diphenyl group enhances steric hindrance, making it suitable for chiral catalysis. However, the absence of a hydroxymethyl group reduces its polarity compared to the target compound.

- Applications : Used in asymmetric synthesis and medicinal chemistry .

{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol

- Structure : Contains a sulfonyl (-SO2-) group at the 1-position and a hydroxymethyl group at the 2-position.

- Properties : The sulfonyl group increases electron-withdrawing effects, enhancing acidity (pKa ~3–4) and solubility in polar solvents. This contrasts with the electron-donating methoxy group in the target compound.

- Applications : Explored as a sulfonamide precursor in drug design .

[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol

((2S,4S)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride

- Structure: Features an amino (-NH2) group at the 4-position and a hydroxymethyl group at the 2-position.

- Properties: The amino group confers basicity (pKa ~9–10) and hydrogen-bonding capacity, unlike the methoxy group in the target compound.

- Applications : Utilized in peptide mimetics and antiviral agents .

Pyridine and Pyrimidine Derivatives

(4-Methoxy-3-methylpyridin-2-yl)methanol

(2-Methoxypyrimidin-4-yl)methanol

- Structure : Pyrimidine ring with methoxy and hydroxymethyl groups.

- Molecular weight = 140.14 g/mol, lower than the target compound (≈169.22 g/mol).

- Applications : Intermediate in nucleoside analog synthesis .

Comparative Data Table

Actividad Biológica

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanism of action, and various biological effects based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-methoxy-2-methylpyrrolidine with formaldehyde under controlled conditions. The compound's structure includes a pyrrolidine ring with a methoxy group, which contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 143.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction may lead to various biological effects, such as anti-inflammatory and neuroprotective actions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacteria and fungi. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory disorders.

Table 2: Summary of Biological Activities

| Activity | Test Organism/Model | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 50 μg/mL |

| E. coli | MIC = 100 μg/mL | |

| Neuroprotection | Neuronal cell line | Significant reduction in ROS levels |

| Anti-inflammatory | In vitro inflammatory model | Decrease in TNF-α levels |

Case Studies

A recent study investigated the effects of this compound on human lung carcinoma cells (A549). The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Another case study focused on its anti-inflammatory properties, where the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. Results showed a marked reduction in pro-inflammatory cytokines, indicating its efficacy in mitigating inflammation.

Q & A

Basic Synthesis Methods

Q: What are the typical synthetic routes for preparing (4-Methoxy-2-methylpyrrolidin-2-yl)methanol? A: The synthesis often begins with a pyrrolidine precursor substituted at the 2- and 4-positions. A key step involves introducing the hydroxymethyl group via nucleophilic substitution or oxidation. For example, formaldehyde in the presence of a base (e.g., NaOH) can be used to functionalize the pyrrolidine ring, followed by purification via recrystallization or column chromatography . Solvent selection (e.g., toluene, DCM) and reaction temperature are critical to minimize side reactions.

Advanced Stereochemical Control

Q: How can stereochemical outcomes be optimized during synthesis, given the compound’s chiral centers? A: Enantioselective synthesis requires chiral catalysts or auxiliaries. For instance, tert-butyldimethylsilyl (TBDMS) protection of specific hydroxyl groups can direct stereochemistry during ring closure. Asymmetric hydrogenation or enzymatic resolution may also enhance enantiomeric excess. X-ray crystallography (using SHELX ) or chiral HPLC should validate stereochemical purity .

Basic Structural Characterization

Q: What spectroscopic methods are essential for confirming the molecular structure? A:

- NMR : H and C NMR identify substituents (e.g., methoxy at δ~3.3 ppm, pyrrolidine ring protons at δ~1.5–3.0 ppm).

- IR : Hydroxyl stretches (~3200–3600 cm) and ether C-O bonds (~1100 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and spatial arrangement. For example, SHELXL refinements can model disorder in the methoxy or hydroxymethyl groups. Crystallization solvents (e.g., ethyl acetate or methanol) influence packing efficiency. Data-to-parameter ratios >10 ensure reliability .

Basic Analytical Method Development

Q: What HPLC conditions are suitable for purity analysis? A: A reversed-phase C18 column with a mobile phase of methanol/water (e.g., 70:30 v/v) and 0.1% formic acid improves peak symmetry. UV detection at 210–254 nm is typical. Adjusting pH (3–5) enhances separation of polar impurities .

Advanced Stability Studies

Q: How should stability under varying pH and temperature be evaluated? A: Accelerated degradation studies (40–60°C, 75% humidity) over 4–8 weeks assess thermal and hydrolytic stability. Use LC-MS to identify degradation products (e.g., demethylation or ring-opening). Store the compound at –20°C under inert atmosphere to prevent oxidation .

Biological Activity Profiling

Q: What assays are used to investigate potential antimicrobial properties? A:

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., cytochrome P450).

- Cytotoxicity : MTT assays on mammalian cell lines to rule off-target effects .

Data Contradictions in Synthetic Yields

Q: How to resolve discrepancies in reported yields from different synthetic routes? A: Systematic DOE (Design of Experiments) evaluates variables (e.g., catalyst loading, solvent polarity). For example, higher methanol content may improve solubility but reduce reaction rate. Use ANOVA to identify statistically significant factors. Cross-validate with independent replicates .

Computational Modeling

Q: Can DFT calculations predict electronic properties or reactivity? A: Yes. B3LYP/6-31G(d) optimizations model ground-state geometry, dipole moments, and frontier orbitals (HOMO/LUMO). Solvent effects (e.g., PCM for methanol) refine excitation energies. Compare with experimental UV-Vis and C NMR shifts for validation .

Advanced Applications in Drug Discovery

Q: How is this compound utilized as a building block in medicinal chemistry? A: The pyrrolidine scaffold is common in CNS drugs due to its rigidity and bioavailability. The hydroxymethyl group enables conjugation (e.g., ester prodrugs), while the methoxy group modulates lipophilicity. Structure-activity relationship (SAR) studies often involve substituent variation at the 2- and 4-positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.